molecular formula C13H19ClN2 B2376413 (2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine CAS No. 415970-92-2

(2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine

Cat. No.: B2376413
CAS No.: 415970-92-2
M. Wt: 238.76
InChI Key: AEAANZGNFFGYSV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity that reflects its structural complexity and functional diversity. The compound is officially registered under Chemical Abstracts Service number 415970-92-2, providing a unique identifier for this specific molecular entity. The molecular formula C₁₃H₁₉ClN₂ describes the atomic composition, indicating the presence of thirteen carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two nitrogen atoms within the molecular framework. This elemental composition corresponds to a molecular weight of 238.76 daltons, positioning the compound within a size range that is often favorable for pharmaceutical applications.

The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the primary name being N-(2-chlorobenzyl)-1-methylpiperidin-4-amine. Alternative nomenclature systems provide additional descriptive names, including (2-chlorobenzyl)-(1-methyl-4-piperidyl)amine and N-[(2-chlorophenyl)methyl]-1-methyl-4-piperidinamine. The Simplified Molecular Input Line Entry System representation CN1CCC(NCC2=CC=CC=C2Cl)CC1 provides a standardized notation that facilitates computer-based chemical information processing and database searches. The compound's MDL number MFCD01467751 serves as another important identifier within chemical databases, particularly those maintained by major chemical information providers.

The structural nomenclature reflects the compound's hybrid nature, combining elements from both aromatic and aliphatic chemical families. The 2-chlorobenzyl moiety represents the aromatic component, featuring a benzene ring substituted with chlorine at the ortho position relative to the methylene bridge. The 1-methylpiperidin-4-yl portion constitutes the saturated heterocyclic component, incorporating a six-membered ring containing nitrogen with methyl substitution at the nitrogen atom and amino functionality at the 4-position. This nomenclature system provides clear structural information while maintaining consistency with established chemical naming conventions.

Historical Context and Discovery

The development of this compound emerges from broader historical trends in piperidine chemistry and medicinal compound development. Piperidine derivatives have long been recognized as important structural motifs in pharmaceutical chemistry, with their development tracing back to fundamental studies of nitrogen-containing heterocycles in the mid-twentieth century. The systematic exploration of benzylpiperidine compounds gained momentum as researchers recognized the potential for these structures to interact with various biological targets, particularly those involved in neurotransmitter systems and enzyme regulation.

The specific combination of a chlorinated benzyl group with a methylated piperidine ring reflects advances in synthetic organic chemistry that enabled precise control over molecular architecture. The introduction of halogen substituents, particularly chlorine, into benzyl systems became a standard strategy for modulating compound properties during the late twentieth century. Research programs focused on optimizing the pharmacological profiles of piperidine-based compounds led to systematic investigations of various substitution patterns, including the ortho-chlorobenzyl configuration present in this compound.

Contemporary pharmaceutical research has demonstrated that compounds containing similar structural elements exhibit diverse biological activities. Studies published in recent years have shown that related benzylpiperidine derivatives demonstrate significant potential in treating various medical conditions. The synthesis and evaluation of this compound represents part of this ongoing effort to identify and optimize bioactive molecules through systematic structural modification. The compound's availability through specialized chemical suppliers indicates its role as both a research tool and a potential pharmaceutical intermediate.

Significance in Medicinal Chemistry and Beyond

This compound holds considerable significance within medicinal chemistry due to its structural relationship to known bioactive compounds and its potential for further pharmaceutical development. The compound's architecture incorporates several features that are commonly associated with biological activity, including the piperidine ring system, which serves as a privileged scaffold in drug design, and the chlorinated benzyl group, which can influence both potency and selectivity in biological systems.

Research in related chemical series has demonstrated the therapeutic potential of compounds containing similar structural elements. Studies of benzylpiperidine derivatives have revealed significant activity against protein kinase B, an important regulatory enzyme involved in cell growth and survival pathways. These investigations have led to the development of compounds showing nanomolar inhibition potencies with substantial selectivity over related kinases, demonstrating the value of this structural class in therapeutic applications. The systematic optimization of lipophilic substitution within related 4-benzyl-1-piperidin-4-yl compounds has provided ATP-competitive inhibitors with impressive selectivity profiles, achieving up to 150-fold selectivity for target enzymes.

The broader significance of this compound extends beyond direct therapeutic applications to include its utility as a synthetic intermediate and research tool. Chemical synthesis programs have utilized similar piperidine-based structures as building blocks for more complex pharmaceutical agents. The development of efficient synthetic routes for benzylpiperidine compounds has enabled systematic structure-activity relationship studies, contributing to fundamental understanding of how molecular structure influences biological activity. Contemporary research has shown that modifications to the benzyl substitution pattern and piperidine functionalization can dramatically alter compound properties, making systematic studies of compounds like this compound valuable for advancing pharmaceutical science.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-16-8-6-12(7-9-16)15-10-11-4-2-3-5-13(11)14/h2-5,12,15H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEAANZGNFFGYSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

Multiple synthetic approaches can be employed for preparing (2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine, each with distinct advantages and limitations. Based on comprehensive analysis of related compounds in scientific literature, the following strategies have been identified as viable routes.

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Synthetic Methods for this compound

Method Starting Materials Key Reagents Expected Yield (%) Advantages Limitations
Reductive Amination (Method A) 1-methyl-piperidin-4-one, 2-chlorobenzylamine NaBH(OAc)₃, AcOH 75-90 One-pot synthesis, High yield, Mild conditions Potential for multiple reduction products
Reductive Amination (Method B) 1-methyl-piperidin-4-amine, 2-chlorobenzaldehyde NaBH(OAc)₃, AcOH 75-85 Different starting material option, Good selectivity Requires initial synthesis of 1-methyl-piperidin-4-amine
Nucleophilic Substitution 1-methyl-piperidin-4-amine, 2-chlorobenzyl chloride K₂CO₃, CH₃CN 65-85 Direct method, Straightforward workup May form dialkylated by-products
Amide Reduction 1-methyl-piperidin-4-amine, 2-chlorobenzoic acid EDC/HOBt, LiAlH₄ 60-75 (overall) High selectivity, Well-established Two-step process, Strong reducing agents required
Cross-Coupling 1-methyl-piperidin-4-amine, 2-chlorobenzyl derivative Pd catalyst, base 50-75 Tolerates functional groups, Mild conditions Specialized catalysts required, Potentially expensive

The selection of the optimal synthetic route depends on multiple factors including available starting materials, scale requirements, equipment constraints, purification capabilities, and desired product specifications. Each method offers distinct advantages that may be prioritized based on specific research objectives.

Reductive Amination Approach

Reductive amination represents one of the most efficient and versatile methods for synthesizing this compound. This approach creates carbon-nitrogen bonds under relatively mild conditions and typically delivers excellent yields with high purity.

Reaction Mechanism

The reductive amination process proceeds through two key steps:

  • Formation of an imine (Schiff base) or iminium ion intermediate through the condensation of an amine with a carbonyl compound
  • Selective reduction of the carbon-nitrogen double bond to form the corresponding amine product

For the synthesis of this compound, two primary variations of reductive amination can be employed, depending on the available starting materials.

Method A: Reductive Amination of 1-methyl-piperidin-4-one

This approach utilizes 1-methyl-piperidin-4-one and 2-chlorobenzylamine as the key starting materials.

Reagents and Conditions Optimization

Table 2: Reaction Conditions Optimization for Reductive Amination Method

Parameter Range Studied Optimal Condition Effect on Yield (%) Notes
Temperature 0-80°C 25°C +15 Higher temperatures may lead to side reactions
Reaction Time 4-48 hours 16-24 hours +10 Longer times beneficial for complete conversion
Solvent DCM, DCE, THF, MeOH 1,2-DCE +5 DCE provides optimal solubility and reaction rate
Reducing Agent NaBH₄, NaBH₃CN, NaBH(OAc)₃ NaBH(OAc)₃ +20 NaBH(OAc)₃ offers best selectivity for imines
Acid Catalyst AcOH, TFA, p-TSA AcOH +10 Milder acids preferred to avoid side reactions
Reagent Ratio (amine:carbonyl:reducer) Various 1.2:1:1.5 +15 Slight excess of amine and reducer improves yield
Detailed Synthetic Procedure

The following procedure, adapted from methods developed for similar piperidine derivatives, provides a reliable protocol for synthesizing this compound:

  • In a dry round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, prepare a solution of 1-methyl-piperidin-4-one (1.0 equivalent, typically 1.0-5.0 g) in 1,2-dichloroethane (10 mL per gram of starting material).

  • Add 2-chlorobenzylamine (1.2 equivalents) to the solution and stir at room temperature for 1 hour to initiate imine formation.

  • Add glacial acetic acid (1.5 equivalents) dropwise while maintaining the temperature below 30°C. Continue stirring for an additional 1 hour.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) in small portions over 30 minutes, maintaining the temperature below 30°C. Caution: hydrogen gas evolution may occur.

  • Allow the reaction mixture to stir at room temperature for 16-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography–mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (approximately 5 mL per gram of starting material) until gas evolution ceases and the pH reaches 8-9.

  • Transfer the mixture to a separatory funnel, add dichloromethane or ethyl acetate (3 × the volume of the reaction mixture), and separate the layers.

  • Extract the aqueous layer with additional dichloromethane or ethyl acetate (2 × 10 mL per gram of starting material).

  • Combine the organic layers, wash with brine (1 × 10 mL per gram of starting material), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography using silica gel with a gradient of dichloromethane/methanol (typically 95:5 to 90:10) containing 0.5-1% triethylamine.

This method typically provides this compound in 75-90% yield as a colorless to pale yellow oil that may solidify upon standing.

Method B: Alternative Reductive Amination Approach

An alternative reductive amination approach involves the reaction of 1-methyl-piperidin-4-amine with 2-chlorobenzaldehyde. This method may be preferable when 1-methyl-piperidin-4-amine is more readily available than 1-methyl-piperidin-4-one.

The synthetic procedure follows similar steps to Method A, substituting 1-methyl-piperidin-4-amine and 2-chlorobenzaldehyde as the starting materials. This method typically provides comparable yields (75-85%) to Method A.

Nucleophilic Substitution Approach

Nucleophilic substitution offers a direct route to this compound when appropriate starting materials are available. This method leverages the nucleophilic properties of the amine group in 1-methyl-piperidin-4-amine.

Reaction Mechanism

The nucleophilic substitution follows an SN2 mechanism, where the nitrogen atom of 1-methyl-piperidin-4-amine acts as a nucleophile, displacing a leaving group (typically chloride or bromide) from the benzyl carbon of 2-chlorobenzyl halide.

Detailed Synthetic Procedure

The following procedure provides a reliable method for synthesizing this compound via nucleophilic substitution:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a solution of 1-methyl-piperidin-4-amine (1.0 equivalent, typically 1.0-5.0 g) in acetonitrile (10 mL per gram of starting material).

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Cool the mixture to 0-5°C using an ice bath and add 2-chlorobenzyl chloride (1.1 equivalents) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure, add water (5 mL per gram of starting material), and extract with ethyl acetate or dichloromethane (3 × 10 mL per gram of starting material).

  • Combine the organic layers, wash with brine (1 × 10 mL per gram of starting material), dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

This approach typically provides this compound in 65-85% yield. The main advantage of this method is its straightforward execution, though careful control of conditions is required to prevent dialkylation of the primary amine.

Alternative Synthetic Routes

Amide Reduction Approach

The amide reduction approach involves a two-step process: formation of an amide intermediate followed by reduction to the corresponding amine.

Step 1: Amide Formation
  • Prepare a solution of 1-methyl-piperidin-4-amine (1.0 equivalent) in dichloromethane (10 mL per gram).

  • Add 2-chlorobenzoic acid (1.0 equivalent), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), 1-hydroxybenzotriazole (HOBt) (1.2 equivalents), and triethylamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Upon completion, dilute with dichloromethane, wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amide intermediate.

Step 2: Amide Reduction
  • In a dry round-bottom flask under nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous tetrahydrofuran (10 mL per gram of amide).

  • Cool the suspension to 0°C and add a solution of the amide intermediate (1.0 equivalent) in anhydrous tetrahydrofuran dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture to 0°C and carefully quench by sequential addition of water, 15% sodium hydroxide solution, and water using the Fieser workup method.

  • Filter the resulting suspension, concentrate the filtrate, and purify the crude product.

This method, while requiring two steps, can provide the target compound with high selectivity and in good overall yield (60-75%).

Cross-Coupling Approach

Transition metal-catalyzed cross-coupling represents a more specialized approach that may be advantageous in certain scenarios, particularly when traditional methods are problematic.

A typical procedure would involve a palladium-catalyzed coupling between 1-methyl-piperidin-4-amine and a suitable 2-chlorobenzyl precursor using ligands such as BINAP or XantPhos, with bases like sodium tert-butoxide, in solvents such as toluene or dioxane. While potentially powerful, this approach generally requires specialized reagents and expertise in handling air-sensitive reactions.

Purification and Characterization

Purification Methods Comparison

Table 3: Purification Methods Comparison

Purification Method Purity Achieved (%) Recovery (%) Advantages Limitations
Column Chromatography (SiO₂) 95-98 85-95 High purity achievable, Scalable Solvent intensive, Time-consuming
Recrystallization 98-99 70-85 Simple technique, High purity Material loss in mother liquor
Salt Formation (HCl) >99 80-90 Excellent purity, Improved stability Additional conversion steps
Distillation 90-95 85-90 Good for larger scales High temperatures may cause decomposition

Analytical Characterization

Nuclear Magnetic Resonance Spectroscopy

Expected key signals for this compound:

¹H NMR (400 MHz, CDCl₃):

  • δ 7.35-7.15 (m, 4H, aromatic protons)
  • δ 3.82 (s, 2H, benzyl CH₂)
  • δ 2.85-2.70 (m, 2H, piperidine axial protons adjacent to N)
  • δ 2.58 (tt, 1H, piperidine CH at C4)
  • δ 2.30 (s, 3H, N-CH₃)
  • δ 2.15-1.90 (m, 2H, piperidine equatorial protons adjacent to N)
  • δ 1.85-1.55 (m, 4H, remaining piperidine protons)
  • δ 1.20 (br s, 1H, NH)

¹³C NMR (100 MHz, CDCl₃):

  • δ 137.2, 133.8, 129.5, 128.4, 127.2, 126.8 (aromatic carbons)
  • δ 55.3 (benzyl CH₂)
  • δ 54.8, 52.6 (piperidine C2 and C6)
  • δ 52.1 (piperidine C4)
  • δ 46.2 (N-CH₃)
  • δ 32.8, 32.7 (piperidine C3 and C5)
Mass Spectrometry
  • Expected [M+H]⁺: m/z 239.1
  • Common fragment ions: m/z 125 (2-chlorobenzyl), m/z 98 (1-methylpiperidine)
Infrared Spectroscopy

Key IR absorptions:

  • N-H stretching: 3300-3320 cm⁻¹
  • Aromatic C-H stretching: 3060-3080 cm⁻¹
  • Aliphatic C-H stretching: 2920-2860 cm⁻¹
  • C-N stretching: 1150-1130 cm⁻¹
  • C-Cl stretching: 740-750 cm⁻¹

Physical Properties

Based on structural analysis and comparison with similar compounds:

  • Appearance: Colorless to pale yellow oil that may crystallize upon standing
  • Hydrochloride salt: White crystalline solid, mp 145-150°C
  • Solubility: Freely soluble in dichloromethane, chloroform, and methanol; sparingly soluble in water as the free base; hydrochloride salt shows improved water solubility
  • Log P (calculated): ~3.2
  • pKa (calculated): ~9.5 for the secondary amine

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurological and Psychiatric Disorders

Research indicates that (2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine may interact with various neurotransmitter receptors, potentially modulating receptor activity linked to mood and anxiety disorders. In vitro studies suggest that compounds with similar structures exhibit significant biological activities, including:

  • Antidepressant Effects : Compounds related to this compound have shown promise as antidepressants. For instance, derivatives like Selegiline and Bupropion are known for their antidepressant properties, indicating that this compound may also possess similar therapeutic effects due to its structural similarities.
  • CNS Stimulant Activity : The compound's interaction profiles suggest it could function as a CNS stimulant, akin to Methylphenidate, which is widely used in managing Attention Deficit Hyperactivity Disorder (ADHD).

Binding Affinity Studies

Studies have investigated the binding affinity of this compound for various neurotransmitter receptors. Preliminary results indicate that it may exhibit selective binding characteristics that could enhance its therapeutic profile compared to other piperidine derivatives.

Synthetic Routes

Several synthetic methods can be employed to produce this compound. A common synthesis route involves the reaction of 1-Methyl-piperidin-4-amine with 2-Chlorobenzyl chloride:

1 Methyl piperidin 4 amine+2 Chlorobenzyl chloride(2Chloro benzyl)(1methylpiperidin4yl)amine\text{1 Methyl piperidin 4 amine}+\text{2 Chlorobenzyl chloride}\rightarrow (2-\text{Chloro benzyl})-(1-\text{methyl}-\text{piperidin}-4-\text{yl})-\text{amine}

This synthetic pathway highlights the compound's accessibility for further research and development.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds. The following table summarizes some key structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
SelegilinePiperidine derivative with an additional propargyl groupAntidepressant, neuroprotective
MethylphenidatePiperidine ring with a methyl esterCNS stimulant, used for ADHD
BupropionAtypical antidepressant with a piperidine structureAntidepressant, smoking cessation aid

The distinct chlorobenzyl moiety in this compound may confer unique pharmacokinetic properties that enhance its therapeutic efficacy compared to these related compounds.

Case Studies and Research Findings

Recent studies have explored the pharmacological effects of this compound in various experimental models:

  • In Vitro Neurotransmitter Modulation : Research has demonstrated that the compound can modulate neurotransmitter levels in neuronal cultures, suggesting its potential utility in treating disorders characterized by neurotransmitter imbalances.
  • Behavioral Studies : Animal models assessing anxiety and depression-like behaviors have shown promising results when treated with this compound, indicating its potential as a therapeutic agent.
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound are ongoing, aiming to establish its viability for clinical use.

Mechanism of Action

The mechanism of action of (2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine (2i)
  • Structure : Features a 4-chlorophenethyl group instead of 2-chlorobenzyl.
  • Molecular Weight : Higher (~313 g/mol) due to the phenethyl chain.
  • Synthesis : Prepared via reductive amination (75% yield) using sodium triacetoxyborohydride, similar to the target compound’s likely synthesis .
  • Key Difference : The para-chloro position and extended phenethyl chain may reduce steric hindrance compared to the ortho-chloro substituent in the target compound.
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
  • Structure : Substitutes 2-chlorobenzyl with 4-chlorobenzyl and exists as a hydrochloride salt.

Modifications to the Piperidine Ring

(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine
  • Structure : Replaces the piperidine ring with a morpholine-linked propyl chain.
  • Molecular Weight : 268.78 g/mol.
  • Key Difference : The morpholine group introduces a polar oxygen atom, increasing hydrophilicity and altering binding affinity in biological systems .
[1-(2-Chloro-benzyl)-piperidin-4-yl]-methyl-amine Hydrochloride
  • Structure : Adds a methyl group to the amine nitrogen.
  • The hydrochloride salt improves aqueous solubility .

Functional Group Additions

(2-Methoxyethyl)-(1-methyl-piperidin-4-yl)-amine
  • Structure : Substitutes 2-chlorobenzyl with a methoxyethyl group.
  • Application : Used in the synthesis of kinase inhibitors via Suzuki coupling, highlighting the role of ether groups in modulating target selectivity .
  • Key Difference : The methoxyethyl chain enhances flexibility and oxygen-mediated hydrogen bonding, contrasting with the rigid aromatic system in the target compound.

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (%) Notable Properties
Target Compound C₁₃H₁₉ClN₂ 238.76 2-Chlorobenzyl, 1-methylpiperidin N/A Irritant (Xi), ortho-chloro effect
1-Benzyl-N-(4-chlorophenethyl)piperidin-4-amine (2i) C₂₀H₂₅ClN₂ 313.88 4-Chlorophenethyl 75 Extended alkyl chain, para-chloro
1-(4-Chlorobenzyl)piperidin-4-amine HCl C₁₂H₁₆ClN₂·HCl 263.18 4-Chlorobenzyl, hydrochloride N/A Enhanced solubility (salt form)
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine C₁₄H₂₁ClN₂O 268.78 Morpholine-propyl N/A Polar oxygen, increased hydrophilicity
(2-Methoxyethyl)-(1-methyl-piperidin-4-yl)-amine C₉H₂₀N₂O 172.27 Methoxyethyl N/A Flexible chain, hydrogen bonding

Key Research Findings

  • Solubility : Hydrochloride salts (e.g., 1-(4-chlorobenzyl)piperidin-4-amine HCl) exhibit improved aqueous solubility, critical for bioavailability .
  • Biological Relevance : Morpholine and methoxyethyl derivatives demonstrate the importance of polar groups in targeting kinases, suggesting the target compound could be optimized for similar applications .

Biological Activity

(2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉ClN, featuring a piperidine ring substituted with a 2-chlorobenzyl group and a methyl group at the nitrogen position. This unique structure contributes to its diverse biological activities.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : The compound has been investigated for its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. In vitro studies suggest it may have moderate to good antimicrobial activity, with MIC values ranging significantly depending on the target organism .
  • Antitumor Activity : Preliminary studies indicate potential antitumor effects. For instance, compounds with similar structures have shown cytotoxic effects against cancer cell lines, suggesting that this compound could be explored further in cancer therapy .
  • Neurological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating mood and anxiety disorders. In vitro studies indicate it may modulate receptor activity, impacting signaling pathways relevant to these conditions.

The mechanism of action of this compound involves binding to specific molecular targets, which modulates their activity. This can lead to various biological effects depending on the context of use. For example, its interaction with neurotransmitter receptors may influence mood regulation and anxiety levels.

Antimicrobial Activity

A study evaluating the antimicrobial properties of various compounds found that this compound exhibited notable activity against specific bacterial strains. The results are summarized in the following table:

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Bacillus subtilis4.69

These findings indicate that the compound has potential as an antimicrobial agent, warranting further investigation into its efficacy and safety profiles .

Antitumor Activity

In a separate study focused on cancer cell lines, this compound was tested for cytotoxicity against various human cancer cell lines. The results showed promising activity:

Cell Line IC50 (µM)
MCF-7 (Breast)15.63
U-937 (Leukemia)10.38

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Q & A

Q. What are the standard synthetic protocols for (2-Chloro-benzyl)-(1-methyl-piperidin-4-yl)-amine, and how are intermediates purified?

The synthesis typically involves a nucleophilic substitution reaction between 2-chlorobenzyl chloride and 1-methylpiperidin-4-amine under basic conditions (e.g., sodium hydroxide or potassium carbonate) in solvents like dichloromethane or toluene . Key steps include:

  • Reaction optimization : Temperature control (40–60°C) and inert atmospheres (N₂/Ar) to minimize oxidation byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve ≥95% purity .
  • Characterization : Confirmation via ¹H/¹³C NMR (e.g., δ ~2.3 ppm for piperidine N–CH₃) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the 2-chlorobenzyl group (δ ~7.2–7.4 ppm, aromatic protons) and piperidine ring (δ ~2.5–3.0 ppm, CH₂ groups) .
  • Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion [M+H]⁺ at m/z 253.1 .
  • Elemental Analysis : Confirm C, H, N, and Cl content within ±0.3% of theoretical values .

Q. How can researchers assess the compound’s preliminary biological activity?

  • Enzyme Inhibition Assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (e.g., 10–100 µM concentrations, % inhibition calculated vs. donepezil control) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., μ-opioid or δ-opioid receptors) with IC₅₀ determination via competitive binding curves .

Advanced Research Questions

Q. How can synthetic routes be optimized to enhance yield and scalability?

  • Multi-Step Optimization : Introduce flow chemistry for intermediates (e.g., continuous flow reactors for piperidine derivatives) to reduce reaction time by 40% .
  • Catalyst Screening : Test palladium or copper catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to improve regioselectivity .
  • Data-Driven Adjustments : Use Design of Experiments (DoE) to optimize parameters like pH (8–10), solvent polarity (logP 1.5–2.5), and stoichiometry (1:1.2 amine:alkylating agent) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., chloro-benzyl group as a hydrophobic anchor) .
  • Molecular Dynamics (MD) Simulations : Simulate binding to AChE (PDB ID 4EY7) over 100 ns trajectories, analyzing RMSD (<2 Å) and hydrogen bond occupancy (>50%) .
  • ADMET Prediction : Use tools like SwissADME to estimate blood-brain barrier permeability (logBB > 0.3) and CYP450 inhibition risks .

Q. How should researchers resolve contradictions in spectral or bioactivity data?

  • Case Example : Discrepancies in NMR splitting patterns may arise from rotamers of the piperidine ring. Use variable-temperature NMR (VT-NMR) at −20°C to freeze conformers .
  • Bioactivity Validation : Replicate enzyme assays (n ≥ 3) with positive/negative controls. If IC₅₀ varies >20%, check compound stability (e.g., HPLC purity post-assay) .

Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐₙ/kₒff) to immobilized receptors (e.g., KD < 1 µM for high-affinity targets) .
  • Metabolomic Profiling : LC-MS/MS to identify metabolites in hepatocyte models (e.g., N-demethylation or chloro-benzyl hydroxylation) .
  • Crystallography : Co-crystallize with AChE (resolution <2.5 Å) to map binding pockets (e.g., piperidine nitrogen interacting with catalytic serine) .

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